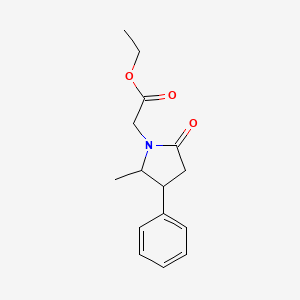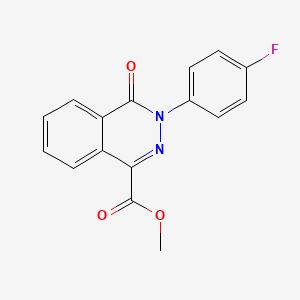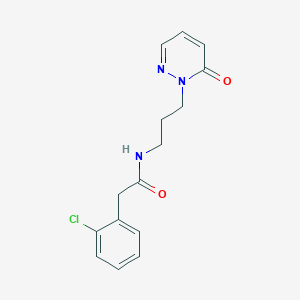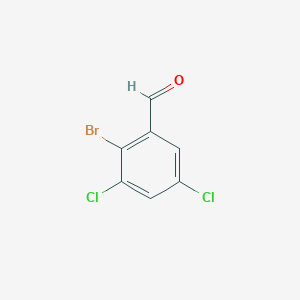![molecular formula C21H16ClF3N2O2 B2862858 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 866152-59-2](/img/structure/B2862858.png)
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds and are known to possess diverse activities . The compound also contains a trifluoromethyl group and a chlorophenyl group, which can significantly alter the compound’s physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to significantly alter the properties of compounds, including their reactivity and stability .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives :
- Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S. (1989) studied the reactions of similar compounds with various amines under different conditions, leading to the formation of several reaction products such as pyrimidines, acetoacetamides, urethanes, carboxamides, and butenamides (Kinoshita et al., 1989).
Radiosynthesis and Pharmacokinetics :
- Latli, B., & Casida, J. (1995) focused on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are important for studies on their metabolism and mode of action (Latli & Casida, 1995).
Molecular Structure Analysis :
- Boechat, N., Bastos, M., Maciel, L. C., Kover, W. B., Wardell, S., & Wardell, J. (2011) conducted a study on the structures of similar compounds, focusing on their molecular shapes and the intermolecular interactions that contribute to their 3-D configurations (Boechat et al., 2011).
Solid State Geometry Analysis :
- Gowda, B., Kožíšek, J., Svoboda, I., & Fuess, H. (2007) examined the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, highlighting the effects of meta-substitution on solid-state geometry (Gowda et al., 2007).
Antibacterial Activity and QSAR Studies :
- Desai, N., Shah, M., Bhavsar, A., & Saxena, A. (2008) synthesized and evaluated the antibacterial activity of similar compounds against gram-positive and gram-negative bacteria, also performing QSAR studies to understand the effects of structural and physicochemical parameters (Desai et al., 2008).
Reactivity with Olefins :
- Sato, H., Nishino, H., & Kurosawa, K. (1987) explored the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate, leading to the formation of various compounds including 2-butenamides and 2-buten-4-olides (Sato, Nishino, & Kurosawa, 1987).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-12-11-18(13(2)27(12)17-9-5-15(22)6-10-17)19(28)20(29)26-16-7-3-14(4-8-16)21(23,24)25/h3-11H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRHZKUTPSUMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)



![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)

![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2862781.png)
![(2E)-2-CYANO-N-(4-METHYLPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2862782.png)



![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)

